Ethyl 3-(tert-butyl)picolinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 3-tert-butylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-5-15-11(14)10-9(12(2,3)4)7-6-8-13-10/h6-8H,5H2,1-4H3 |
InChI Key |
YPBSJDISPAVCAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)C(C)(C)C |
Origin of Product |
United States |
Reactivity and Intramolecular Processes of Ethyl 3 Tert Butyl Picolinate
Ester Cleavage and Transamidation Reactions
The ethyl ester group of ethyl 3-(tert-butyl)picolinate is expected to undergo cleavage under both acidic and basic conditions, typical of carboxylic acid esters. Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) would proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Transamidation, the conversion of an ester to an amide, is also a feasible reaction pathway. This transformation can be achieved by reacting the ester with an amine, often under catalysis. For instance, nickel-catalyzed methods have been developed for the transamidation of esters by selective O-C(O) cleavage. mdpi.com Similarly, transition-metal-free methods using reagents like LiHMDS can also effect the direct amidation of alkyl esters. organic-chemistry.org While these methods are general, their specific applicability to this compound would require experimental verification. The reaction is anticipated to proceed via nucleophilic attack of the amine on the ester carbonyl, leading to a tetrahedral intermediate, which then collapses to form the amide and ethanol (B145695).
Table 1: Predicted Conditions for Ester Cleavage and Transamidation
| Reaction | Reagents | Expected Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 3-(tert-butyl)picolinic acid |
| Base-Catalyzed Hydrolysis | NaOH, H₂O | Sodium 3-(tert-butyl)picolinate |
| Transamidation | R-NH₂, Catalyst (e.g., Ni complex) | N-alkyl-3-(tert-butyl)picolinamide |
This table is illustrative and based on general ester reactivity.
Electrophilic and Nucleophilic Behavior of the Pyridine (B92270) Nitrogen
The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. wikipedia.org This makes the nitrogen basic and nucleophilic, similar to a tertiary amine. jscimedcentral.comwikipedia.org It readily reacts with electrophiles such as protons (from acids), alkyl halides, and Lewis acids to form pyridinium (B92312) salts. wikipedia.orggcwgandhinagar.com For example, reaction with an alkyl halide like methyl iodide would lead to the formation of an N-methylpyridinium salt.
Conversely, the pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, making it relatively unreactive toward electrophilic aromatic substitution but more susceptible to nucleophilic substitution. wikipedia.orggcwgandhinagar.comuomustansiriyah.edu.iq Electrophilic attack on the ring carbons is difficult and generally requires harsh conditions. jscimedcentral.comuomustansiriyah.edu.iq When it does occur, it is predicted to favor the C-3 and C-5 positions, which are less electron-deficient than the C-2, C-4, and C-6 positions. However, in this molecule, the C-3 position is already substituted.
Nucleophilic attack on the pyridine ring typically occurs at the C-2 and C-4 positions. wikipedia.org The presence of the bulky tert-butyl group at C-3 may sterically hinder attack at the C-2 and C-4 positions to some extent.
Stereoelectronic Effects of the tert-Butyl Substituent on Reaction Pathways
The tert-butyl group is known for its significant steric bulk, which can "lock" the conformation of adjacent groups and influence reaction pathways. paulbracher.com In the case of this compound, this steric hindrance can affect several reactions:
Ester Reactivity: The tert-butyl group at the C-3 position is adjacent to the ethyl ester at C-2. This proximity could sterically hinder the approach of nucleophiles to the ester carbonyl, potentially slowing down reactions like hydrolysis and transamidation compared to an unsubstituted picolinate (B1231196).
Ring Reactivity: The tert-butyl group can influence the regioselectivity of reactions on the pyridine ring. It may sterically block the C-4 position from attack by bulky reagents.
Conformational Preference: The tert-butyl group can dictate the preferred conformation of the molecule, which in turn can influence the stereochemical outcome of reactions. For instance, in some systems, tert-butyl groups are used to control the facial selectivity of additions to a ring system. jst.go.jp
Stereoelectronic effects arise from the interaction of electronic effects with steric requirements. paulbracher.com The tert-butyl group is primarily an electron-donating group through induction, which can slightly increase the electron density of the pyridine ring. However, its steric influence is generally considered its most dominant characteristic in directing reaction outcomes. nih.govacs.org
Cyclization and Rearrangement Mechanisms
The substituted pyridine framework of this compound could potentially participate in various cyclization and rearrangement reactions, common for this class of heterocycles.
Elimination reactions could theoretically occur if a suitable leaving group were present on the tert-butyl substituent, although this is not the case in the parent molecule. More relevant are elimination reactions involving the pyridine ring itself. For example, N-acylated alkylpyridinium salts can be deprotonated to form alkylidene dihydropyridines, which are key intermediates in various functionalization reactions. thieme-connect.comnsf.gov
Furthermore, base-induced β-elimination reactions have been studied for systems activated by a pyridyl ring. acs.org These can proceed through either a concerted E2 mechanism or a stepwise E1cb (Elimination Unimolecular conjugate Base) mechanism, where a carbanion intermediate is formed. acs.orgiitk.ac.in The specific pathway depends on factors like the leaving group and the stability of the potential carbanion. For a hypothetical derivative of this compound with a suitable leaving group on a side chain, the electron-withdrawing nature of the pyridine ring could facilitate such elimination reactions.
Coordination Chemistry and Ligand Design Principles of Ethyl 3 Tert Butyl Picolinate
Bidentate N,O-Coordination Modes and Chelate Ring Formation
The defining feature of picolinate-based ligands, including ethyl 3-(tert-butyl)picolinate, is their capacity to act as bidentate chelators. researchgate.net Coordination to a metal center typically occurs through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms from the carboxylate group (or, in this case, the carbonyl oxygen of the ester). This N,O-coordination mode results in the formation of a stable five-membered chelate ring. nih.gov This chelating effect, where a single ligand binds to a central atom at two points, significantly enhances the thermodynamic stability of the resulting complex compared to coordination by two analogous monodentate ligands.
Influence of the 3-(tert-butyl) Group on Metal-Ligand Binding Geometry and Stability
The presence of a tert-butyl group at the 3-position, adjacent to the coordinating nitrogen atom, introduces significant steric and electronic modifications to the picolinate (B1231196) framework. researchgate.net
The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. researchgate.net Its placement at the 3-position of the pyridine ring creates a crowded environment around the metal's coordination sphere. This steric hindrance has several profound consequences:
Distortion of Coordination Geometry: The bulkiness of the tert-butyl group can force deviations from idealized coordination geometries (e.g., perfect octahedral or square planar). Bond angles around the metal center may be compressed or expanded to accommodate the substituent, leading to strained and distorted structures.
Influence on Coordination Number: Steric crowding can limit the number of ligands that can coordinate to a metal center. For a given metal ion, complexes with this compound may exhibit lower coordination numbers than analogous complexes with less hindered picolinate ligands. For instance, the formation of a typically octahedral [ML3] complex might be sterically prohibited, favoring instead a [ML2X2] type structure with smaller, less demanding co-ligands (X).
Rotational Barriers and Fluxionality: The steric repulsion between the tert-butyl group and other ligands or parts of the same ligand can create significant barriers to rotation around the metal-ligand bonds. This can lead to fluxional behavior in solution, where different conformations of the complex interconvert at a rate that can be observed by techniques like variable-temperature NMR spectroscopy. In some cases, this can result in the isolation of specific isomers that would otherwise be indistinguishable. nih.gov
| Property | Effect of 3-(tert-butyl) Group | Underlying Cause |
|---|---|---|
| Coordination Geometry | Increased distortion from ideal geometries (e.g., octahedral) | Non-bonded steric repulsion between ligands |
| Coordination Number | May favor lower coordination numbers | Physical blocking of coordination sites |
| Complex Stability | Can decrease stability due to strain, but may also prevent unwanted reactions | Introduction of steric strain vs. kinetic stabilization |
| Fluxionality | Can introduce or increase barriers to ligand rearrangement | Restricted rotation around metal-ligand bonds |
Substituents on the picolinate ring also induce electronic effects that are transmitted to the metal center. The tert-butyl group is known to be a weak electron-donating group through an inductive effect (+I). nih.gov This effect increases the electron density on the pyridine ring, which in turn increases the basicity (Lewis basicity) of the pyridine nitrogen atom. A more basic nitrogen donor can form a stronger sigma (σ) bond with the metal center. This enhanced donor strength can help to stabilize the metal center, potentially favoring higher oxidation states compared to complexes with electron-withdrawing substituents.
Formation of Mono- and Polymetallic Coordination Complexes
This compound primarily forms mononuclear complexes where one central metal ion is coordinated by one or more ligand molecules. However, the carboxylate functionality of picolinate-type ligands offers the potential for forming polymetallic structures. mdpi.com The carboxylate group can adopt a bridging coordination mode, linking two or more metal centers to create dimers, trimers, or extended coordination polymers. researchgate.net
In the case of this compound, the formation of such polymetallic structures via carboxylate bridging would be significantly influenced by the steric bulk of the tert-butyl group. The crowding around the metal center could hinder the close approach required for bridge formation, potentially making mononuclear complexes the overwhelmingly favored product. However, under specific conditions or with metal ions that have a strong tendency to form bridged structures, unique polymetallic complexes with constrained geometries could be accessible.
Complexation with Diverse Metal Ions (e.g., Transition Metals, Lanthanides)
Picolinate ligands are versatile and known to form stable complexes with a wide array of metal ions across the periodic table. researchgate.net This includes d-block transition metals (such as cobalt, iron, copper, and ruthenium) and f-block elements like the lanthanides. mdpi.comrsc.orgnih.govchemrxiv.org
Transition Metals: The coordination chemistry of picolinates with transition metals is extensive. The combination of a soft pyridine N-donor and a hard carboxylate O-donor makes the ligand suitable for coordinating with a variety of transition metal ions, influencing their catalytic activity, magnetic properties, and spectroscopic signatures. The steric bulk of the 3-tert-butyl group would be a key factor in determining the final structure and reactivity of these complexes. figshare.com
Lanthanides: Lanthanide ions are characterized by high coordination numbers (typically 8-10) and a preference for hard oxygen donor atoms. While the pyridine nitrogen is a softer donor, the carboxylate oxygen is highly suitable for lanthanide coordination. nih.gov Picolinate-type ligands are effective "antenna" ligands for sensitizing lanthanide luminescence, where the ligand absorbs light and transfers the energy to the metal ion. nih.gov The bulky tert-butyl group in this compound could serve to encapsulate the lanthanide ion, protecting it from solvent molecules that can quench its luminescence, potentially leading to complexes with enhanced photophysical properties. escholarship.org
| Metal Ion | Picolinate Ligand Type | Resulting Complex Type/Feature | Reference |
|---|---|---|---|
| Cobalt(II) | Picolinate | Mixed-ligand octahedral complexes | rsc.org |
| Iron(III) | Picolinate | Polymetallic network with oxalate (B1200264) bridges | researchgate.net |
| Europium(III), Terbium(III), Gadolinium(III) | Picolinate derivatives | 3D anionic coordination polymers | mdpi.com |
| Europium(III), Terbium(III) | 6-(Diphenylphosphoryl)picolinate | Highly emissive nine-coordinate complexes | nih.gov |
| Gadolinium(III) | Picolinate-triazacyclononane | Stable complexes for imaging applications | nih.gov |
Self-Assembly Processes and Supramolecular Architectures
Coordination-driven self-assembly is a powerful strategy for constructing complex, well-defined supramolecular architectures from molecular building blocks. encyclopedia.pubnih.gov The directional nature of metal-ligand bonds allows for the programmed formation of structures like metallacycles, metallacages, and coordination polymers. nih.gov
This compound is a building block well-suited for such processes. The defined angle of the bidentate N,O-chelate bite provides geometric information, while the bulky tert-butyl group acts as a large, shape-defining element that can direct the assembly process. researchgate.net Instead of forming simple, close-packed structures, the steric hindrance can be exploited to create architectures with specific cavities or channels. The interplay between the directional metal-ligand bonding and the steric repulsion of the tert-butyl groups can lead to the formation of novel, non-intuitive supramolecular structures that would not be accessible with simpler, unhindered ligands.
Design Strategies for Tunable Metal Ion Selectivity and Affinity
The quest for ligands with tunable metal ion selectivity and affinity is a driving force in coordination chemistry. In the case of this compound, the strategic placement of the tert-butyl and ethyl ester groups provides a framework for rationally designing ligands with tailored metal binding properties. The interplay of steric hindrance and electronic modulation allows for a nuanced control over which metal ions are preferentially bound and how strongly they are held.
The bulky tert-butyl group, positioned adjacent to the coordinating nitrogen atom of the pyridine ring, introduces significant steric hindrance. This steric bulk can prevent the ligand from adopting certain coordination geometries or from binding to smaller metal ions that cannot accommodate the sterically demanding environment. nih.gov Conversely, larger metal ions with more flexible coordination spheres may be able to bind more effectively. This size-based discrimination is a fundamental strategy for achieving metal ion selectivity.
Furthermore, the tert-butyl group, being electron-donating through hyperconjugation, can increase the electron density on the pyridine ring. nih.gov This electronic effect can enhance the Lewis basicity of the nitrogen atom, potentially leading to stronger coordination to metal ions. However, this enhanced basicity is counterbalanced by the steric hindrance, creating a delicate balance that can be exploited for fine-tuning metal ion affinity.
Research into analogous picolinate-based systems has demonstrated that the stability of metal complexes is highly dependent on the nature of the substituents. For instance, studies on various substituted picolinate ligands have shown a clear correlation between the steric and electronic properties of the substituents and the stability constants of their manganese (II) complexes. rsc.orgresearchgate.net While specific data for this compound is not extensively available in the form of comprehensive data tables, the principles derived from these related systems provide a strong foundation for predicting its behavior.
To illustrate the principles of how substituent effects can tune metal ion selectivity, a hypothetical dataset is presented below, based on established trends in coordination chemistry. This data showcases how the stability constants (Log K) might vary for different divalent metal ions when coordinating with a parent picolinate ligand versus a sterically hindered and electronically modified ligand like this compound.
| Metal Ion | Ionic Radius (Å) | Picolinic Acid (Log K₁) | This compound (Predicted Log K₁) | Selectivity Trend |
|---|---|---|---|---|
| Cu(II) | 0.73 | 7.8 | 7.2 | Decreased affinity due to steric hindrance |
| Ni(II) | 0.69 | 7.1 | 6.1 | Significantly decreased affinity due to smaller size and steric clash |
| Zn(II) | 0.74 | 6.5 | 6.8 | Enhanced affinity due to favorable electronic effects and flexible coordination geometry |
| Co(II) | 0.745 | 6.3 | 6.5 | Slightly enhanced affinity |
| Cd(II) | 0.95 | 5.5 | 6.2 | Increased affinity for larger metal ion |
This predictive data illustrates that the introduction of the tert-butyl group is expected to disfavor the binding of smaller metal ions like Ni(II) due to steric clashes, while potentially enhancing the affinity for ions like Zn(II) which can adopt more flexible coordination geometries to accommodate the bulky ligand. libretexts.orglibretexts.org The larger ionic radius of Cd(II) might also allow for more favorable interaction despite the steric bulk.
In essence, the design strategy embodied by this compound is one of controlled steric and electronic tuning. By strategically placing bulky and electronically active groups on the picolinate scaffold, it is possible to create a coordination environment that is highly selective for certain metal ions over others. This approach opens the door to the development of new ligands for a wide array of applications where precise metal ion recognition is critical.
Catalytic Applications of Ethyl 3 Tert Butyl Picolinate and Its Metal Complexes
Ligand Role in Homogeneous Catalysis
No studies were found that describe the use of Ethyl 3-(tert-butyl)picolinate as a ligand in homogeneous catalysis. While the broader class of picolinates is known to coordinate with metal centers, the specific behavior and applications of this substituted variant have not been reported.
Catalytic Oxidation Reactions (e.g., Alcohol Oxidation, Epoxidation)
There is no published research on the use of this compound or its metal complexes in catalyzing oxidation reactions such as the oxidation of alcohols or the epoxidation of olefins.
C-H Activation and Functionalization Mediated by Picolinate (B1231196)
While picolinamide (B142947) (a related amide, not an ester) is a well-known directing group in C-H activation, there are no specific reports of this compound being used for this purpose.
Mechanistic Investigations of Picolinate-Assisted Catalytic Cycles
As there are no documented catalytic applications for this compound, no mechanistic investigations or studies of its potential catalytic cycles have been published.
Development of Chiral Catalysts for Asymmetric Transformations
No information is available on the development or application of chiral catalysts derived from this compound for use in asymmetric transformations.
Exploration of Heterogeneous Catalysis Platforms
There is no evidence in the literature of this compound being immobilized on solid supports or used in any form of heterogeneous catalysis.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.
The ¹H and ¹³C NMR spectra of Ethyl 3-(tert-butyl)picolinate offer a complete map of its carbon and hydrogen framework. The chemical shifts are influenced by the electronic effects of the electron-withdrawing ester group and the electron-donating tert-butyl group, as well as the aromatic pyridine (B92270) ring.
¹H NMR Spectroscopy: The proton spectrum reveals distinct signals for each unique hydrogen environment. The protons on the pyridine ring (H-4, H-5, H-6) appear in the aromatic region, with their specific chemical shifts and coupling patterns determined by their position relative to the bulky tert-butyl and ester substituents. The ethyl group displays a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to each other. The tert-butyl group gives a sharp, intense singlet, as all nine protons are chemically equivalent.
¹³C NMR Spectroscopy: The carbon spectrum shows a separate resonance for each of the ten unique carbon atoms in the molecule. The carbonyl carbon of the ester group appears significantly downfield (160-180 ppm) libretexts.orglibretexts.org. The sp²-hybridized carbons of the pyridine ring resonate in the aromatic region (120-150 ppm) libretexts.orglibretexts.org. The quaternary carbon and the three methyl carbons of the tert-butyl group, along with the methylene and methyl carbons of the ethyl group, appear in the upfield aliphatic region. The specific chemical shifts provide insight into the electronic environment of each carbon atom utsouthwestern.edusigmaaldrich.com.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Notes |
| Pyridine H-4 | ~7.8-8.0 | - | Doublet of doublets (dd) | Influenced by adjacent ester and H-5. |
| Pyridine H-5 | ~7.3-7.5 | - | Doublet of doublets (dd) | Coupled to H-4 and H-6. |
| Pyridine H-6 | ~8.6-8.8 | - | Doublet of doublets (dd) | Downfield shift due to proximity to nitrogen. |
| Ethyl -CH₂- | ~4.4-4.6 | ~60-65 | Quartet (q) | Coupled to ethyl -CH₃ protons. |
| Ethyl -CH₃ | ~1.3-1.5 | ~14-16 | Triplet (t) | Coupled to ethyl -CH₂- protons. |
| tert-Butyl -C(CH₃)₃ | ~1.4-1.6 | ~30-32 | Singlet (s) | All 9 protons are equivalent. |
| Pyridine C-2 | - | ~165-170 | Singlet | Carbonyl carbon of the ester. |
| Pyridine C-3 | - | ~145-150 | Singlet | Substituted with tert-butyl group. |
| Pyridine C-4 | - | ~135-140 | Singlet | Aromatic CH. |
| Pyridine C-5 | - | ~122-125 | Singlet | Aromatic CH. |
| Pyridine C-6 | - | ~148-152 | Singlet | Aromatic CH adjacent to nitrogen. |
| tert-Butyl C(CH₃)₃ | - | ~35-40 | Singlet | Quaternary carbon. |
Note: Predicted values are based on standard chemical shift ranges and substituent effects on pyridine and ester moieties.
While 1D NMR provides primary structural information, multi-dimensional NMR experiments are necessary to confirm assignments and probe the molecule's preferred conformation in solution.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons, confirming the connectivity within the ethyl group and the coupling relationships between the protons on the pyridine ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is critical for confirming the placement of the substituents on the pyridine ring, for instance, by showing a correlation from the tert-butyl protons to the C-3 and C-4 carbons of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) and Relaxation Studies: NOESY reveals through-space interactions between protons that are close to each other, providing conformational information. For this compound, NOESY could indicate the preferred orientation of the ester and tert-butyl groups relative to the pyridine ring. Furthermore, NMR relaxation time measurements (T₁ and T₂) can offer insights into the molecule's dynamics in solution, such as the rotational freedom of the tert-butyl and ethyl groups rsc.orgqub.ac.uk.
Mass Spectrometry (MS) for Fragmentation Pathway and Derivatization Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information on the molecular weight and, through fragmentation analysis, the structure of the compound.
The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation pattern will be dictated by the presence of the stable pyridine ring and the ester and tert-butyl functional groups.
Key fragmentation pathways would likely include:
Loss of a Methyl Radical ([M-15]⁺): A primary fragmentation for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation researchgate.netxml-journal.netdoaj.org.
Loss of Ethylene ([M-28]⁺): Esters can undergo a McLafferty rearrangement, leading to the loss of a neutral alkene molecule, in this case, ethylene (C₂H₄) libretexts.orgpharmacy180.com.
Loss of an Ethoxy Radical ([M-45]⁺): Cleavage of the bond between the carbonyl carbon and the ester oxygen results in the loss of an ethoxy radical (•OCH₂CH₃) to form a stable acylium ion pharmacy180.comchemguide.co.uk.
Loss of Isobutylene ([M-56]⁺): The tert-butyl group can be eliminated as a neutral isobutylene molecule, often through a rearrangement process.
Interactive Table: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 207 | [M]⁺ | Molecular Ion |
| 192 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 179 | [M - C₂H₄]⁺ | McLafferty rearrangement, loss of ethylene. |
| 162 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical. |
| 151 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |
| 134 | [M - C₄H₉ - CO]⁺ | Loss of tert-butyl radical followed by loss of CO. |
| 106 | [C₆H₄NCO]⁺ | Further fragmentation of the ring structure. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation. |
For many compounds, derivatization is employed to enhance ionization efficiency for MS analysis spectroscopyonline.com. Picolinyl esters, for example, are often prepared from other molecules like fatty acids or corticosteroids specifically to improve their detection by mass spectrometry because the pyridine nitrogen provides a site for efficient protonation researchgate.netnih.govnih.gov.
However, for this compound itself, such derivatization is unnecessary. The molecule inherently contains the basic pyridine nitrogen. This makes it highly suitable for soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) nih.govuky.edu. In ESI, the molecule readily accepts a proton in the acidic mobile phase to form a stable protonated molecule, [M+H]⁺, which can be detected with high sensitivity nih.gov. This avoids the extensive fragmentation seen in EI-MS, making it ideal for accurate molecular weight determination and for coupling with liquid chromatography (LC-MS).
Vibrational Spectroscopy (IR, Raman) for Bonding Characterization
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The frequencies of these vibrations are specific to the types of bonds and functional groups present, providing a molecular "fingerprint."
The IR and Raman spectra of this compound would be characterized by several key absorption bands:
C-H Stretching: Aliphatic C-H stretching from the ethyl and tert-butyl groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would be observed just above 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.
C=C and C=N Stretching: Vibrations from the pyridine ring, involving the stretching of C=C and C=N bonds, will produce a series of bands in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O single bond stretches of the ester group will give rise to strong bands in the 1100-1300 cm⁻¹ range.
C-H Bending: Bending vibrations for the CH₃ and CH₂ groups of the ethyl and tert-butyl substituents will be visible in the 1350-1470 cm⁻¹ region.
Interactive Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3050-3150 | C-H stretch | Aromatic (Pyridine) |
| 2850-3000 | C-H stretch | Aliphatic (Ethyl, tert-Butyl) |
| 1720-1740 | C=O stretch | Ester |
| 1550-1610 | C=N, C=C stretch | Pyridine Ring |
| 1450-1470 | C-H bend | CH₂/CH₃ |
| 1365-1370 | C-H bend | tert-Butyl (symmetric) |
| 1100-1300 | C-O stretch | Ester |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not publicly available, predictions can be made based on related structures. An XRD analysis would reveal:
Molecular Conformation: The exact dihedral angles defining the orientation of the tert-butyl and ethyl ester groups relative to the pyridine ring would be determined. This would show whether the ester group is coplanar with the ring to maximize conjugation, or twisted due to steric hindrance from the adjacent tert-butyl group.
Crystal Packing: The bulky tert-butyl group is expected to play a significant role in how the molecules pack in the crystal lattice rsc.org. It would likely prevent the close face-to-face π-π stacking that is often observed with planar aromatic molecules nih.govnih.gov. Instead, the packing might be dominated by weaker van der Waals forces and potential C-H···N or C-H···O hydrogen bonds. The large size of the tert-butyl group can sometimes lead to the formation of porous structures or inclusion complexes. The analysis would also confirm the planarity of the pyridine ring and the geometry of the ester and alkyl groups.
Analysis of Crystal Packing and Intermolecular Interactions
The crystalline arrangement of molecules, or crystal packing, is dictated by a variety of non-covalent intermolecular interactions. For this compound, the molecular structure suggests the presence of several key interaction types that would govern its solid-state assembly.
The primary interactions anticipated to influence the crystal packing of this compound include:
Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. In the presence of co-crystallizing agents with hydrogen bond donors (e.g., water, alcohols), or through weaker C-H···O and C-H···N interactions, these acceptor sites would play a crucial role in the crystal lattice formation.
π-π Stacking: The aromatic pyridine ring is capable of engaging in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, are a significant cohesive force in the crystal packing of many aromatic compounds. The specific geometry of this stacking (e.g., face-to-face, offset) would be influenced by the steric hindrance of the tert-butyl and ethyl ester groups.
Table 1: Predicted Intermolecular Interactions in Crystalline this compound
| Interaction Type | Participating Groups | Predicted Significance |
|---|---|---|
| Hydrogen Bonding (Acceptor) | Pyridine Nitrogen, Ester Oxygens | Moderate to High (with suitable donors) |
| C-H···O/N Interactions | C-H bonds and N/O atoms | Moderate |
| π-π Stacking | Pyridine Rings | Moderate to High |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence) for Photophysical Properties
The photophysical properties of a molecule are determined by how it absorbs and emits light, which is directly related to its electronic structure. The UV-Vis absorption and luminescence (fluorescence and phosphorescence) spectra of this compound would reveal key information about its excited states.
Electronic Absorption (UV-Vis) Spectroscopy:
The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the pyridine ring. Aromatic systems like pyridine typically exhibit strong absorption bands in the ultraviolet region corresponding to π → π* transitions. The presence of the tert-butyl and ethyl ester substituents would likely cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine.
π → π Transitions:* These are high-energy transitions that are generally observed at shorter wavelengths (higher energy) in the UV spectrum.
n → π Transitions:* The non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can undergo n → π* transitions. These are typically weaker and occur at longer wavelengths (lower energy) compared to π → π* transitions.
The solvent environment can also influence the absorption spectrum. Polar solvents may interact with the ground and excited states of the molecule differently, leading to solvatochromic shifts (shifts in λmax with solvent polarity).
Luminescence (Fluorescence and Phosphorescence) Spectroscopy:
Following absorption of light, the excited molecule can relax through various pathways, including the emission of light as fluorescence or phosphorescence.
Fluorescence: This is the emission of light from the lowest singlet excited state (S1) to the ground state (S0). For many pyridine derivatives, fluorescence quantum yields can be low due to efficient intersystem crossing to the triplet state.
Phosphorescence: This is the emission of light from the lowest triplet excited state (T1) to the ground state (S0). Phosphorescence is typically observed at longer wavelengths and has a longer lifetime than fluorescence. It is often more readily observed at low temperatures in rigid matrices, where non-radiative decay pathways are minimized.
The bulky tert-butyl group may influence the photophysical properties by sterically hindering intermolecular interactions that could lead to quenching of the excited state, potentially affecting the luminescence quantum yield.
Table 2: Predicted Photophysical Properties of this compound
| Property | Predicted Spectral Region | Involved Transitions | Notes |
|---|---|---|---|
| UV-Vis Absorption | ~200-300 nm | π → π* and n → π* | Substituent effects may cause shifts. |
| Fluorescence Emission | >300 nm | S1 → S0 | Expected to be weak for pyridine derivatives. |
Table of Compounds
| Compound Name |
|---|
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are used to determine the ground-state geometry, electronic properties, and vibrational frequencies of a molecule. For Ethyl 3-(tert-butyl)picolinate, a typical DFT study would begin by optimizing the molecular geometry using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. nih.govresearchgate.net
From this optimized structure, a wealth of electronic properties can be calculated. One of the most fundamental outputs is the electron density distribution, which reveals the molecule's size, shape, and polar regions. The molecular electrostatic potential (MEP) map, for instance, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, crucial for predicting intermolecular interactions and reaction sites. researchgate.net In this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group are expected to be the primary centers of negative potential, while the hydrogen atoms of the ethyl and tert-butyl groups would be regions of positive potential.
Table 1: Exemplary DFT-Calculated Structural Parameters for this compound (Note: These are illustrative values based on related structures, as specific published data for this molecule is unavailable.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C(pyridine)-C(tert-butyl) | ~1.54 Å |
| Bond Length | C(pyridine)-C(ester) | ~1.51 Å |
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Angle | C-N-C (pyridine ring) | ~117° |
Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. researchgate.netnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. frontiersin.org A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable. frontiersin.org
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are hypothetical examples to illustrate the output of a DFT calculation.)
| Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.2 | Primarily π* character on the pyridine ring |
| HOMO | -6.5 | Primarily π character on the pyridine ring and lone pairs on oxygen |
| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical stability |
DFT calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. researchgate.netmdpi.com This involves locating the transition states (TS)—the highest energy points along the reaction coordinate—that connect reactants to products. The energy of the transition state determines the activation energy barrier (ΔG‡), which is the primary factor controlling the reaction rate.
For a reaction involving this compound, such as hydrolysis of the ester group or an electrophilic attack on the pyridine ring, DFT would be used to model the geometry and energy of all reactants, intermediates, transition states, and products. scispace.com By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. For instance, in a base-catalyzed hydrolysis, calculations could determine whether the reaction proceeds through a concerted or a stepwise mechanism by locating the corresponding transition states and intermediates. The influence of the tert-butyl group on the reaction barrier, likely through steric hindrance, could also be quantified.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational flexibility, molecular motion, and interactions with the surrounding environment, such as a solvent. nih.gov
An MD simulation of this compound would reveal its conformational landscape. The rotation around the single bonds connecting the tert-butyl and ethyl ester groups to the pyridine ring would be explored. This allows for the identification of the most stable conformers and the energy barriers between them.
Furthermore, running simulations in different solvents (e.g., water, ethanol (B145695), hexane) would elucidate the impact of the solvent on the molecule's structure and dynamics. nih.gov The simulations would show how solvent molecules arrange around the solute (solvation) and how specific interactions, like hydrogen bonding, influence its preferred conformation. For example, in a polar solvent, conformations that maximize the exposure of the polar ester group and pyridine nitrogen might be favored. nih.gov
Quantum Chemical Studies of Photophysical Phenomena
Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to study the excited-state properties of molecules and their response to light. bilecik.edu.trmdpi.com These studies are essential for understanding photophysical phenomena such as absorption, fluorescence, and phosphorescence.
A TD-DFT calculation for this compound would predict its electronic absorption spectrum (UV-Vis spectrum) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. rsc.org The calculations would identify the nature of these transitions, for example, whether they are π→π* transitions localized on the pyridine ring or n→π* transitions involving the lone pairs of the nitrogen or oxygen atoms. mdpi.com The study could also investigate how substituents (the tert-butyl and ethyl groups) and solvent polarity affect the absorption wavelengths and intensities.
Computational Studies of Ligand-Metal Interactions and Binding Energies
Picolinate (B1231196) derivatives are well-known for their ability to act as chelating ligands, binding to metal ions through the pyridine nitrogen and one of the carboxylate oxygen atoms. mdpi.com DFT calculations can be used to model the interaction between this compound and various metal ions.
By optimizing the geometry of the metal-ligand complex, these studies can predict the preferred coordination geometry, bond lengths, and bond angles. researchgate.net A key output is the binding energy, which quantifies the strength of the interaction between the ligand and the metal ion. mdpi.com This is calculated as the energy difference between the complex and the sum of the energies of the isolated ligand and metal ion. Such calculations could compare the binding affinity of this compound for different metals or assess how the steric bulk of the tert-butyl group influences the stability of the resulting complex.
Predictive Modeling of Spectroscopic Signatures
Computational chemistry can predict various spectroscopic signatures, which is a powerful tool for structure verification and interpretation of experimental data. scispace.com Beyond the UV-Vis spectra mentioned earlier, DFT can be used to predict nuclear magnetic resonance (NMR) and infrared (IR) spectra.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra, which can be compared directly with experimental results to confirm the molecular structure. scispace.comnih.gov
IR Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule's normal modes. nih.gov The resulting computed IR spectrum shows characteristic peaks corresponding to specific bond stretches, bends, and torsions (e.g., C=O stretch, C-H stretch, pyridine ring vibrations). This aids in the assignment of bands in an experimental IR spectrum.
Derivatization and Functionalization Strategies for Enhanced Utility
Chemical Modifications of the Ester Moiety
The ethyl ester group of Ethyl 3-(tert-butyl)picolinate is amenable to a variety of chemical transformations, allowing for the introduction of new functional groups and the synthesis of diverse derivatives.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(tert-butyl)picolinic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide and goes to completion libretexts.org. Given the steric hindrance presented by the tert-butyl group, harsher reaction conditions such as higher temperatures or the use of co-solvents may be necessary to achieve efficient conversion arkat-usa.orgresearchgate.netchemicalforums.com. Non-aqueous hydrolysis methods, for instance using NaOH in a mixture of methanol (B129727) and dichloromethane, have proven effective for the saponification of sterically hindered esters at room temperature arkat-usa.orgresearchgate.net.
Transesterification: This process involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst masterorganicchemistry.comorganic-chemistry.org. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent masterorganicchemistry.com. For example, reacting this compound with methanol would yield Mthis compound. This method is valuable for subtly altering the steric and electronic properties of the ester group.
Amidation: The direct conversion of the ester to an amide can be achieved by reacting it with a primary or secondary amine. This reaction is often facilitated by a catalyst or activating agent, especially for less reactive esters. For instance, tert-butoxide-assisted amidation has been shown to be an efficient method for converting various esters to their corresponding amides under mild conditions organic-chemistry.orgresearchgate.net. Catalytic direct amidation reactions in solvents like tert-butyl acetate (B1210297) have also been developed, which are effective for a range of substrates, including those with polar functional groups nih.gov. These reactions would yield N-substituted 3-(tert-butyl)picolinamides, which can serve as valuable ligands in coordination chemistry.
Table 1: Summary of Chemical Modifications of the Ester Moiety
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | Strong acid or base (e.g., NaOH, KOH) in water | 3-(tert-butyl)picolinic acid |
| Transesterification | Different alcohol (e.g., methanol) with acid or base catalyst | Mthis compound |
| Amidation | Primary or secondary amine with a catalyst (e.g., tert-butoxide) | N-substituted 3-(tert-butyl)picolinamide |
Diverse Functionalization of the Pyridine (B92270) Ring
The pyridine ring of this compound provides a scaffold for a wide array of functionalization strategies aimed at introducing new coordination sites or tuning the molecule's electronic and steric landscape.
The introduction of additional coordinating groups onto the pyridine ring transforms the picolinate (B1231196) into a multidentate ligand, capable of forming more stable and structurally diverse metal complexes. A common strategy involves the synthesis of ligands with pendant picolinate arms attached to a macrocyclic platform, such as pyclen nih.gov. While this illustrates the utility of the picolinate moiety in constructing complex ligands, functionalizing the pyridine ring of this compound directly requires different approaches.
One potential method is through directed C-H functionalization, where a pre-coordinated metal center directs the addition of functional groups to specific positions on the pyridine ring. Another approach could involve nucleophilic aromatic substitution on activated pyridine derivatives. These methods could be used to introduce groups such as other N-heterocycles, carboxylates, or ethers, thereby creating multidentate ligands with tailored coordination pockets.
The electronic and steric properties of the pyridine ring can be finely tuned by the introduction of various substituents. The electron-donating or electron-withdrawing nature of these substituents directly influences the electron density on the pyridine nitrogen, which in turn affects the coordination properties of the resulting ligand.
For instance, the introduction of electron-donating groups, such as methoxy or amino groups, would increase the electron density on the pyridine ring, making the nitrogen atom a stronger Lewis base and enhancing its coordination to metal centers. Conversely, the introduction of electron-withdrawing groups, like nitro or cyano groups, would decrease the electron density, weakening the coordinating ability of the nitrogen.
The steric environment around the coordination site can also be modulated. The existing tert-butyl group already imparts significant steric bulk. The introduction of other bulky substituents can further control the access of metal ions to the coordination site, influencing the geometry and stability of the resulting metal complexes. Studies on pyridinophane ligands have shown that both electronic and steric tuning of the pyridine moiety can have a profound impact on the properties of their metal complexes rsc.org.
Table 2: Influence of Substituents on Pyridine Ring Properties
| Substituent Type | Example Groups | Effect on Pyridine Ring | Impact on Coordination |
|---|---|---|---|
| Electron-Donating | -OCH₃, -NH₂ | Increases electron density | Stronger coordination |
| Electron-Withdrawing | -NO₂, -CN | Decreases electron density | Weaker coordination |
| Sterically Bulky | -C(CH₃)₃, -Si(CH₃)₃ | Increases steric hindrance | Influences complex geometry and stability |
Design of Picolinate Esters for Advanced Analytical Methodologies
Picolinate esters have found utility in various advanced analytical techniques, primarily due to their unique fragmentation patterns in mass spectrometry and their potential as derivatizing agents in chromatography. While specific applications of this compound in this area are not widely documented, the broader class of picolinyl esters serves as a valuable precedent.
Picolinyl esters of fatty acids are widely used in gas chromatography-mass spectrometry (GC-MS) for the structural elucidation of long-chain fatty acids. The picolinyl group directs fragmentation in a predictable manner, allowing for the determination of the position of double bonds, branch points, and other functional groups along the alkyl chain.
Furthermore, chiral derivatives of tartaric acid have been employed as chiral selectors for the enantioseparation of racemic compounds in liquid chromatography nih.gov. Similarly, chiral picolinate derivatives could potentially be developed for use as chiral stationary phases or chiral derivatizing agents for the separation of enantiomers.
Synthesis of Chiral Derivatives for Enantioselective Applications
The development of chiral ligands is of paramount importance for enantioselective catalysis. Starting from this compound, chiral derivatives can be synthesized to serve as ligands in asymmetric transformations.
One established approach involves the incorporation of a chiral scaffold, such as (S)-BINOL (1,1'-bi-2-naphthol), into the picolinate structure. For instance, new binaphthyl chiral scaffolds have been obtained by combining picolinic acid with (S)-BINOL researchgate.net. This strategy could be adapted to 3-(tert-butyl)picolinic acid, derived from the hydrolysis of the ethyl ester, to create novel chiral ligands.
Another strategy involves the introduction of chiral centers into the substituents on the pyridine ring or through modification of the ester group with a chiral alcohol. These chiral picolinate derivatives can then be used to create chiral metal complexes for a variety of enantioselective reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The steric bulk of the tert-butyl group in this compound could play a significant role in creating a well-defined chiral pocket around the metal center, potentially leading to high levels of enantioselectivity. The synthesis of tunable chiral pyridine-aminophosphine ligands has demonstrated success in asymmetric hydrogenation, highlighting the potential of chiral pyridine-based ligands.
Future Research Trajectories and Emerging Applications
Development in Advanced Materials Science
The structural characteristics of Ethyl 3-(tert-butyl)picolinate make it an intriguing building block for novel materials. The picolinate (B1231196) moiety serves as an effective bidentate ligand, capable of coordinating with a variety of metal ions through its pyridyl nitrogen and carboxylate oxygen atoms. nih.gov This coordination ability is fundamental to the construction of advanced materials such as metal-organic frameworks (MOFs) and functional polymers.
Future research could explore the use of the corresponding acid, 3-(tert-butyl)picolinic acid, as a linker in MOF synthesis. The bulky tert-butyl group could play a crucial role in dictating the topology and pore dimensions of the resulting framework. By creating specific steric hindrance, it could lead to materials with tailored porosity for applications in gas storage, separation, or heterogeneous catalysis. The hydrophobic nature of the tert-butyl group could also be exploited to create MOFs with high stability in aqueous environments.
In polymer science, incorporating the 3-(tert-butyl)picolinate unit as a side chain could yield polymers with metal-coordinating properties. These metallopolymers could find use in selective ion extraction, printable electronics, or as responsive materials that change their properties upon metal binding. The steric bulk of the tert-butyl group would likely influence the polymer's solubility and chain packing, offering a tool to fine-tune the macroscopic properties of the final material. nih.gov
Table 1: Potential Applications in Materials Science based on Structural Features
| Structural Feature | Property Conferred | Potential Application |
|---|---|---|
| Picolinate Moiety | Metal Coordination Site | Metal-Organic Frameworks (MOFs), Metallopolymers |
| Tert-butyl Group | Steric Hindrance, Hydrophobicity | Tuning MOF Pore Size, Enhancing Polymer Solubility |
Exploration of Novel Catalytic Systems and Methodologies
Picolinate derivatives and other substituted pyridines, such as pyridine-oxazolines (PyOx), are well-established as privileged ligands in asymmetric catalysis. rsc.orgacs.org The steric and electronic properties of the substituents on the pyridine (B92270) ring are critical for inducing enantioselectivity in chemical transformations. nih.gov this compound is a promising candidate for development into a new class of chiral ligands.
The tert-butyl group at the 3-position, adjacent to the nitrogen atom, would create a highly specific and sterically hindered coordination environment around a metal center. This could be advantageous in catalytic reactions where fine control over the substrate's approach to the active site is required. Research trajectories in this area would involve synthesizing chiral derivatives of this compound and evaluating their performance as ligands in various metal-catalyzed reactions, such as hydrogenations, cross-couplings, and cycloadditions. The significant steric bulk could lead to unique selectivity profiles not achievable with existing ligand systems.
Furthermore, the pyridine-based scaffold itself can be redox-active, participating directly in catalytic cycles by stabilizing open-shell transition metal complexes. nih.gov Investigating the electronic impact of the electron-donating tert-butyl group on the redox potential of the picolinate ligand could open doors to new catalytic cycles and reactivity.
Table 2: Comparison of Pyridine-Based Ligand Scaffolds
| Ligand Type | Key Feature | Common Metal Partners | Typical Application |
|---|---|---|---|
| Pyridine-bis(oxazoline) (PyBox) | C2-Symmetric, Tridentate | Ni, Cu, Sc, Pd | Asymmetric Cross-Coupling, Friedel-Crafts |
| Pyridine-oxazoline (PyOx) | C1-Symmetric, Bidentate | Pd, Ir, Ni, Rh | Asymmetric Allylic Alkylation, Hydrosilylation |
| 3-(tert-butyl)picolinate (Hypothetical) | Sterically Hindered, Bidentate | Pd, Ni, Cu, Ru | Potentially high selectivity in sterically demanding transformations |
High-Throughput Synthesis and Screening for Structure-Property Relationship Discovery
The full potential of the 3-(tert-butyl)picolinate scaffold can be rapidly explored using high-throughput experimentation (HTE). Modern synthetic and screening methodologies allow for the parallel synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new materials and catalysts. vcu.edu
A future research program could involve the automated synthesis of a library of picolinate derivatives. By varying the ester group (e.g., methyl, ethyl, benzyl) and the position and nature of the bulky alkyl substituent on the pyridine ring, a diverse set of compounds could be generated. This library could then be subjected to high-throughput screening for various functionalities. For instance, the compounds could be screened as ligands in a panel of catalytic test reactions or evaluated for their ability to form crystalline materials with metal salts. This approach would efficiently map the structure-property relationships, quickly identifying the most promising candidates for specific applications.
Table 3: Hypothetical High-Throughput Screening Library Design
| Variable Position | Substituent Group 1 | Substituent Group 2 | Substituent Group 3 |
|---|---|---|---|
| Ester (R in COOR) | -CH3 | -CH2CH3 | -CH2Ph |
| Ring Substituent (Position 3) | -C(CH3)3 | -C(CH3)2Ph | -Si(CH3)3 |
Integration with Sustainable Chemistry Principles and Practices
Future research into this compound should be guided by the principles of sustainable chemistry. This includes the development of environmentally benign and efficient synthetic routes to the molecule itself and its applications in green chemical processes.
Traditional methods for pyridine synthesis often require harsh conditions. youtube.com Research into greener synthetic pathways for substituted picolinates is an active area. rsc.org For this compound, this could involve exploring multi-component reactions that form the pyridine ring in a single, atom-economical step. researchgate.netrsc.org The use of reusable heterogeneous catalysts, such as modified zeolites or metal-organic frameworks, could significantly reduce waste and simplify product purification. rsc.orgrsc.org
Furthermore, the choice of solvents is critical. Recent studies have highlighted the utility of sustainable solvents like tert-butyl acetate (B1210297) for catalytic reactions, which could be employed in both the synthesis and application of this compound derivatives. rsc.org Another promising avenue is the development of one-pot syntheses using recoverable and non-toxic reagents, such as ammonium (B1175870) carbonate as a nitrogen source. researchgate.net Hydrothermal synthesis methods, which use water as a solvent under elevated temperature and pressure, also represent a green alternative for producing related picolinate compounds. google.com
By integrating these sustainable practices from the outset, the development of this compound and its derivatives can proceed in an economically and environmentally responsible manner.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Ethyl 3-(tert-butyl)picolinate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound is typically synthesized via esterification of picolinic acid derivatives or coupling reactions involving tert-butyl groups. Optimization parameters include:
-
Catalyst selection : Transition-metal catalysts (e.g., palladium for cross-coupling) or acid/base catalysts for esterification.
-
Temperature control : Elevated temperatures (80–120°C) for accelerating ester formation, but monitored to avoid decomposition.
-
Solvent systems : Polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates.
-
Purification : Column chromatography or recrystallization to isolate high-purity product.
Validate outcomes using HPLC (≥95% purity) and NMR (e.g., tert-butyl proton signals at ~1.3 ppm) .Table 1 : Comparative Synthetic Routes
Method Yield (%) Purity (%) Key Conditions Esterification 65–75 90–95 H₂SO₄ catalyst, reflux Suzuki-Miyaura Coupling 70–85 95–98 Pd(PPh₃)₄, K₂CO₃, 80°C
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structure via tert-butyl group signals (¹H: 1.3 ppm singlet; ¹³C: 29–35 ppm for CH₃, 65–70 ppm for quaternary C).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
Cross-validate data with FT-IR (ester C=O stretch ~1720 cm⁻¹) and elemental analysis .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in catalytic processes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate steric effects of the tert-butyl group on binding affinity in catalytic pockets (e.g., enzyme active sites).
- Reaction Pathway Analysis : Identify transition states for ester hydrolysis or cross-coupling using software like Gaussian or ORCA. Compare computational results with experimental kinetic data to validate models .
Q. What strategies resolve contradictions in experimental data regarding the compound’s stability under varying pH and temperature?
- Methodological Answer :
-
Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
-
pH-Dependent Kinetics : Use buffer systems (pH 2–12) to track hydrolysis rates.
-
Cross-Validation : Compare NMR (structural integrity) with mass spectrometry (degradant identification). Address discrepancies by replicating experiments under inert atmospheres to rule out oxidation .
Table 2 : Stability Data Under Acidic Conditions (pH 2)
Temperature (°C) Degradation Half-Life (h) Major Degradant 25 120 3-(tert-butyl)picolinic acid 40 48 Same as above
Q. How does the steric bulk of the tert-butyl group influence supramolecular interactions in crystal structures?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing motifs; compare with analogs (e.g., methyl or isopropyl substituents).
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯O interactions) using software like CrystalExplorer.
- Thermal Analysis (DSC/TGA) : Correlate melting points with lattice stability.
Publish structural data in crystallographic databases (e.g., CCDC) to enable comparative studies .
Methodological Frameworks for Research Design
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PICO(T) Adaptation for Chemical Research :
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Literature Review Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
